5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide typically involves the nitration of 2,3-dimethylpyridine followed by oxidation and acetylation steps. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the pyridine ring. The resulting nitro compound is then oxidized to form the N-oxide using hydrogen peroxide or a similar oxidizing agent. Finally, the acetoxymethyl group is introduced through acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of additional nitro or hydroxyl groups.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various functional groups such as methoxy or tert-butoxy.
Scientific Research Applications
5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 5-Acetoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent attachment. This interaction can disrupt biochemical pathways and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-4-nitropyridine-1-oxide: Lacks the acetoxymethyl group, making it less reactive in certain substitution reactions.
5-Hydroxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide: Contains a hydroxymethyl group instead of an acetoxymethyl group, which can affect its solubility and reactivity.
5-Methoxymethyl-2,3-dimethyl-4-nitropyridine-1-oxide: Contains a methoxymethyl group, which can influence its chemical properties and reactivity.
Uniqueness
This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Properties
IUPAC Name |
(5,6-dimethyl-4-nitro-1-oxidopyridin-1-ium-3-yl)methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-6-7(2)11(14)4-9(5-17-8(3)13)10(6)12(15)16/h4H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIMQYRTNGYWNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C[N+](=C1C)[O-])COC(=O)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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